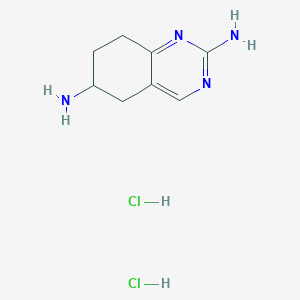

5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride

Overview

Description

5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride is a chemical compound with the CAS number 2098025-36-4 . It is a solid substance with a molecular weight of 237.13 .

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N4.2ClH/c9-6-1-2-7-5 (3-6)4-11-8 (10)12-7;;/h4,6H,1-3,9H2, (H2,10,11,12);2*1H . This indicates the presence of a tetrahydroquinazoline ring in the structure.Physical And Chemical Properties Analysis

The compound is a solid substance with a molecular weight of 237.13 .Scientific Research Applications

Synthesis of Novel Antitubercular Agents

The compound has been utilized in the synthesis of novel derivatives that show promise as antitubercular agents. These derivatives have been shown to have high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). This suggests potential for the development of new drugs against multidrug-resistant strains of tuberculosis .

Antidiabetic Drug Design

Derivatives of 5,6,7,8-Tetrahydroquinazoline have been predicted to exhibit inhibition activity against β-glucosidase, an enzyme relevant in diabetes management. This indicates that the compound could serve as a scaffold for the development of antidiabetic medications .

Chemical Synthesis and Material Science

The compound is used in chemical synthesis and material science research due to its reactivity and the ability to form various derivatives. It serves as a building block for creating complex molecules with potential applications in new materials .

Biological Activity Screening

The compound and its derivatives can be used in in silico screening to predict their biological activity against a range of targets. This application is crucial in the early stages of drug discovery to identify promising candidates for further development .

Functionalization of Molecules

The structure of 5,6,7,8-Tetrahydroquinazoline allows for easy functionalization, as it bears protecting groups that can be cleaved to open up further opportunities for chemical modifications. This is particularly useful in the synthesis of diverse pharmaceuticals .

Cytotoxic and Antibacterial Activities

Research has indicated that certain derivatives of quinazoline, which can be synthesized from 5,6,7,8-Tetrahydroquinazoline, exhibit cytotoxic and antibacterial activities. This makes it a valuable compound for the development of new antibacterial agents .

Future Directions

The compound shows promise in the field of medicinal chemistry. Molecular docking studies suggest that it may be a promising candidate for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

properties

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-6-1-2-7-5(3-6)4-11-8(10)12-7;;/h4,6H,1-3,9H2,(H2,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEBNAXRTDUOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2CC1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinazoline-2,6-diamine dihydrochloride | |

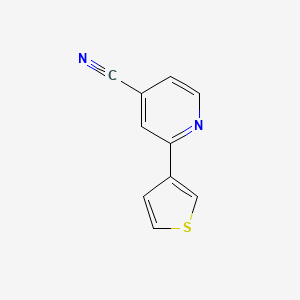

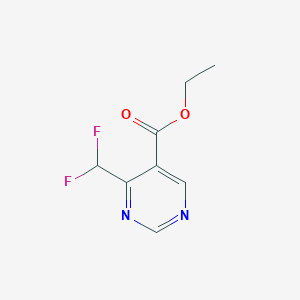

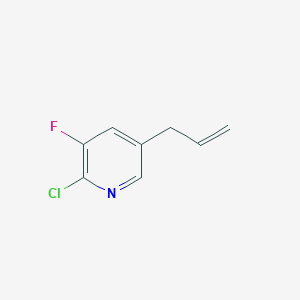

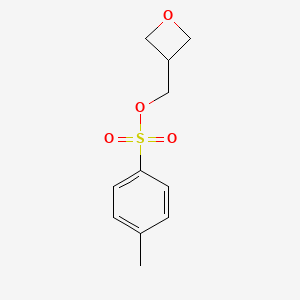

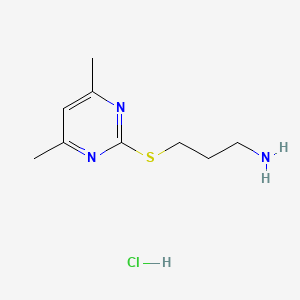

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)